molecular formula C11H16ClN B13257356 3-chloro-N-(3-methylbutan-2-yl)aniline

3-chloro-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13257356
M. Wt: 197.70 g/mol
InChI Key: QJRVQHADQOMOGV-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methylbutan-2-yl)aniline: is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, where the amino group is substituted with a 3-chloro and a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: The synthesis of 3-chloro-N-(3-methylbutan-2-yl)aniline typically involves the aromatic substitution of aniline. The process begins with the chlorination of aniline to introduce the chlorine atom at the meta position.

    Alkylation: The next step involves the alkylation of the chlorinated aniline with 3-methylbutan-2-yl chloride under basic conditions. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-chloro-N-(3-methylbutan-2-yl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

Chemistry: 3-chloro-N-(3-methylbutan-2-yl)aniline is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of aniline derivatives.

Medicine: The compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed as a stabilizer in the manufacturing of plastics and rubber.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 3-chloro-N-(2-methylbutan-2-yl)aniline
  • 3-chloro-N-(3-methylpentan-2-yl)aniline
  • 3-chloro-N-(3-methylhexan-2-yl)aniline

Comparison: 3-chloro-N-(3-methylbutan-2-yl)aniline is unique due to the specific positioning of the chlorine and 3-methylbutan-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be leveraged for targeted applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-chloro-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3

InChI Key

QJRVQHADQOMOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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